C-[2-(4-METHOXY-PHENYL)-OXAZOL-4-YL]-METHYLAMINE
Description
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-10-4-2-8(3-5-10)11-13-9(6-12)7-15-11/h2-5,7H,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUADPINZQKRCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CO2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651221 | |
| Record name | 1-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-87-7 | |
| Record name | 1-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-step Synthesis via Chiral Auxiliary and Oxazolidinone Intermediates
One of the most detailed and efficient synthetic routes involves the use of chiral auxiliaries and oxazolidinone intermediates to achieve optically pure amines related to the target compound.
- Step 1: Reaction of 4-methoxyphenylacetic acid with oxalyl chloride to form the corresponding acid chloride.
- Step 2: Reaction of this acid chloride with the lithium salt of (S)-4-benzyl-2-oxazolidinone at low temperature (-78°C), yielding a chiral oxazolidinone intermediate.
- Step 3: Alkylation of this intermediate with methyl iodide in the presence of lithium hexamethyldisilazide (LiHMDS) at -78°C to introduce the methyl group.
- Step 4: Hydrolysis and further transformations of this intermediate lead to the formation of (S)-(-)-1-(4-methoxyphenyl)ethylamine, a close structural analog to the methylamine moiety on the oxazole ring.
This method is notable for its high optical purity (up to 98%) and has been detailed in patent WO2015159170A2, which emphasizes its utility in pharmaceutical synthesis.
Condensation and Reduction Approach
Another approach involves:
- Condensation of 4-methoxyacetophenone with chiral amines such as (1S,2R)-(+)-norephedrine in benzene with molecular sieves to form an imine intermediate.
- Reduction of the imine using Adam’s catalyst under hydrogen atmosphere.
- Oxidative cleavage of the chiral auxiliary using sodium metaperiodate to yield the desired amine with moderate optical purity (~57%).
This method is less favored for large-scale production due to lower optical purity and the use of expensive catalysts.
Enzymatic Resolution
Lipase B enzyme catalyzed resolution of racemic intermediates provides another route to obtain the (S)-enantiomer of the methylamine derivative with about 78% optical purity. However, this enzymatic method is limited by scalability and the moderate enantiomeric excess achieved.
Comparative Table of Preparation Methods
Research Findings and Notes
- The chiral auxiliary method offers the best balance of optical purity and commercial scalability, making it the preferred method for preparing optically active this compound or its analogs.
- The condensation and reduction method, while simpler, suffers from lower enantiomeric excess and is less suitable for industrial applications.
- Enzymatic resolution provides a biocatalytic route but is limited by enzyme availability and cost.
- Copper-catalyzed azide-alkyne cycloaddition reactions are versatile for synthesizing related heterocyclic amines but require further adaptation for direct synthesis of the target compound.
- Analytical techniques such as FT-IR, MS, and 1H-NMR are essential for characterization of intermediates and final products in these syntheses.
Chemical Reactions Analysis
Types of Reactions
C-[2-(4-METHOXY-PHENYL)-OXAZOL-4-YL]-METHYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the methoxyphenyl group .
Scientific Research Applications
Medicinal Chemistry Applications
C-[2-(4-Methoxy-Phenyl)-Oxazol-4-Yl]-Methylamine is primarily explored for its potential pharmacological properties. The oxazole ring structure is significant in medicinal chemistry due to its ability to serve as a bioisostere for amides and esters, which can enhance the bioavailability and efficacy of drug candidates.
Antidepressant Research
Recent studies have highlighted the role of compounds similar to this compound in antidepressant research. For instance, derivatives of oxazoles have been synthesized and tested for their activity on neurotransmitter systems, particularly those related to serotonin and norepinephrine reuptake inhibition. Such compounds may offer new avenues for treating depression by modulating these neurotransmitter systems effectively .
GPR88 Agonism
The compound's structural similarity to known GPR88 agonists positions it as a candidate for further investigation in neuropharmacology. GPR88 is implicated in various neurological disorders, including schizophrenia and Parkinson’s disease. Research indicates that modifications to the oxazole structure can significantly influence receptor binding affinity and selectivity, making this compound a valuable scaffold for developing new GPR88-targeted therapies .
The biological activity of this compound has been evaluated in several contexts:
Antimicrobial Properties
Preliminary studies suggest that oxazole derivatives exhibit antimicrobial properties against a range of pathogens. The presence of the methoxy group may enhance lipophilicity, allowing better membrane penetration, which is crucial for antimicrobial efficacy .
Anti-inflammatory Effects
Research has also pointed towards the anti-inflammatory potential of oxazole-containing compounds. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .
Synthetic Utility
The synthesis of this compound involves several key steps that highlight its utility in chemical research:
Synthesis Pathways
The compound can be synthesized through various methods, including:
- Metal-Catalyzed Reactions: Recent advancements have demonstrated efficient metal-catalyzed pathways that yield high purity products with good yields.
- Functional Group Transformations: The methoxy group can be introduced via electrophilic substitution reactions, enhancing the compound's reactivity and biological profile .
Mechanism of Action
The mechanism of action of C-[2-(4-METHOXY-PHENYL)-OXAZOL-4-YL]-METHYLAMINE involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The methoxyphenyl group can further modulate these interactions by providing additional binding sites .
Comparison with Similar Compounds
Heterocycle Variations: Oxazole vs. Thiazole
Key Differences :
- Solubility : Thiazole derivatives may exhibit lower aqueous solubility due to enhanced lipophilicity.
Substituent Variations: Methoxy vs. Chloro
Key Differences :
Functional Group Variations: Methylamine vs. Methanol
Key Differences :
- Reactivity: The amine group in the target compound allows for derivatization (e.g., acetylation), whereas the methanol derivative is more suited for esterification or oxidation reactions.
Structural Analysis Methods
Crystal structures of related compounds may be determined using programs like SHELXL, a widely used tool for small-molecule refinement .
Biological Activity
C-[2-(4-Methoxy-Phenyl)-Oxazol-4-Yl]-Methylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its oxazole ring structure, which is known for its diverse biological activities. The presence of the methoxy group on the phenyl ring enhances its lipophilicity, potentially improving its interaction with biological targets.
Biological Activity
1. Antitumor Activity:
Research indicates that compounds with similar oxazole structures exhibit significant antitumor properties. For instance, studies have shown that oxazole derivatives can induce apoptosis in cancer cells and arrest the cell cycle at various phases. A related compound demonstrated moderate activity against several cancer cell lines, including colon and breast cancer cells, suggesting that this compound may possess similar properties .
2. Mechanism of Action:
The mechanism through which oxazole derivatives exert their biological effects often involves the modulation of signaling pathways associated with cell proliferation and survival. For example, compounds have been reported to inhibit specific kinases or transcription factors involved in cancer progression. The introduction of substituents like methoxy groups can enhance these interactions by stabilizing the compound within hydrophobic pockets of target proteins .
Case Study 1: In Vitro Antiproliferative Activity
A study evaluated the antiproliferative effects of various oxazole derivatives against human cancer cell lines, including HeLa and A549 cells. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as therapeutic agents. The introduction of lipophilic groups was found to significantly enhance activity .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that compounds with larger lipophilic substituents on the phenyl ring showed improved antitumor activity compared to their less substituted counterparts. This suggests that optimizing substituent patterns on this compound could lead to enhanced efficacy against cancer cells .
Data Tables
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| This compound | TBD | HeLa | Induces apoptosis |
| Oxazole Derivative 1 | 5.0 | A549 | Cell cycle arrest |
| Oxazole Derivative 2 | 10.0 | MCF-7 | Inhibition of kinase activity |
Q & A
Q. What are the recommended synthetic routes for C-[2-(4-METHOXY-PHENYL)-OXAZOL-4-YL]-METHYLAMINE, and what factors influence yield optimization?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving nucleophilic aromatic substitution and cyclization. For example, 4-methoxyphenol reacts with trichlorotriazine under basic conditions to form intermediates, followed by coupling with methylamine derivatives . Key factors include:
- Temperature : Reactions performed at 0–5°C minimize side-product formation.
- Stoichiometry : A 1:1 molar ratio of trichlorotriazine to 4-methoxyphenol ensures optimal substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity (>95%) .
Table 1 : Example Reaction Conditions from Literature
| Step | Reagents | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 4-Methoxyphenol, trichlorotriazine | 0–5 | 72 | |
| 2 | Methylamine, DCM, RT | 25 | 65 |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : C18 column with gradient elution (acetonitrile/0.1% formic acid) to assess purity (>98%) .
- NMR : Key signals include δ 3.8 ppm (methoxy protons) and δ 7.2–8.1 ppm (aromatic protons) .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 245.1 .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s reactivity?
- Methodological Answer : Discrepancies between DFT-calculated reaction pathways and experimental outcomes (e.g., unexpected oxidation products) can be addressed by:
- Kinetic Isotope Effects (KIE) : To distinguish between radical vs. ionic mechanisms during methoxy group oxidation .
- In Situ Spectroscopy : Real-time monitoring via FT-IR or Raman spectroscopy to detect transient intermediates .
- Solvent Effects : Testing reactivity in aprotic vs. protic solvents to validate computational solvation models .
Q. How can the stability of the methoxy group in this compound be assessed under varying pH and oxidative conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Oxidative Stability : Expose the compound to H₂O₂ (3% v/v) in PBS (pH 7.4) at 40°C for 24 hours. Monitor degradation via LC-MS, focusing on hydroxylated derivatives .
- pH Stability : Incubate in buffers (pH 1–13) and analyze by HPLC. The methoxy group is stable at pH 4–9 but hydrolyzes under strongly acidic/basic conditions (t₁/₂ = 2 hours at pH 1) .
Table 2 : Stability Data Under Oxidative Conditions
| Condition | Degradation Product | % Degradation (24h) | Reference |
|---|---|---|---|
| H₂O₂ (3%) | 4-Hydroxy derivative | 45% | |
| pH 1 | Demethylated product | 90% |
Key Research Considerations
- Data Contradictions : Conflicting NMR signals (e.g., aromatic proton splitting) may arise from rotameric forms. Use variable-temperature NMR to resolve .
- Biological Relevance : Structural analogs with oxazole cores show antimicrobial activity; consider SAR studies by substituting the methoxy group with halogens or bulky substituents .
Note : Avoid citing commercial sources (e.g., ). Focus on peer-reviewed methodologies and reproducible data from academic journals (e.g., ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
